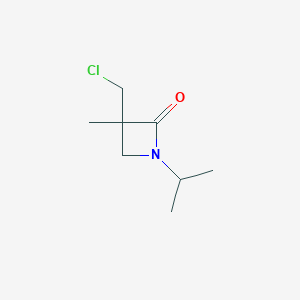

3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one

Description

3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one is a β-lactam (azetidin-2-one) derivative characterized by a strained four-membered ring system. The compound features a chloromethyl group at position 3, an isopropyl substituent at position 1, and a methyl group at position 2. This structural configuration confers unique reactivity due to the β-lactam ring’s inherent strain and the electron-withdrawing effects of the chloromethyl group.

Propriétés

IUPAC Name |

3-(chloromethyl)-3-methyl-1-propan-2-ylazetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-6(2)10-5-8(3,4-9)7(10)11/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTLBWUWVUNOHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(C1=O)(C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylazetidin-2-one with chloromethylating agents such as chloromethyl methyl ether or chloromethyl benzyl ether in the presence of a base like sodium hydride. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. The reaction conditions are optimized to minimize by-products and ensure the scalability of the process .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the azetidinone ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or acetonitrile.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or diethyl ether.

Major Products

Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

Applications De Recherche Scientifique

3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The azetidinone ring can also interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally or Functionally Similar Compounds

Structural and Functional Group Comparisons

Chloromethyl Thiazolyl Ureas ()

- Examples :

- 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a)

- 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3,5-dichlorophenyl)urea (8b)

- Key Differences: Core Structure: Thiazole ring (five-membered) vs. β-lactam (four-membered). Functional Groups: Urea moiety and aryl substituents vs. azetidinone with alkyl groups. Synthesis Yields: 50–58% yields for thiazolyl ureas .

- Relevance : The chloromethyl group in both compounds may confer electrophilic reactivity, but the β-lactam’s strain likely enhances susceptibility to nucleophilic attack.

Bis(Chloromethyl)Ether (BCME) ()

- Structure : Cl-CH₂-O-CH₂-Cl.

- Key Differences: Toxicity: BCME is a known carcinogen with extreme toxicity due to its bifunctional alkylating capacity . Reactivity: The ether linkage in BCME allows crosslinking, whereas the β-lactam’s carbonyl group facilitates ring-opening reactions.

- Regulatory Status : BCME is heavily regulated due to occupational hazards, unlike the less-studied target compound .

1-Monochloropinacoline ()

- Structure : C₆H₁₁ClO (tert-butyl chloromethyl ketone).

- Key Differences :

Methallyl Chloride (3-Chloro-2-methyl-1-propene) ()

- Structure : CH₂=C(CH₃)CH₂Cl.

- Key Differences :

- Reactivity : Allylic chloride undergoes elimination or substitution, whereas the target compound’s chloromethyl group may participate in nucleophilic substitution or ring-opening.

- Applications : Methallyl chloride is a precursor in polymer synthesis, contrasting with β-lactams’ pharmaceutical relevance .

Physical and Chemical Property Comparison

Activité Biologique

3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one is an organic compound belonging to the class of azetidinones, characterized by a four-membered lactam structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of 3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one is C₈H₁₄ClN₃O. The presence of the chloromethyl group enhances its reactivity, allowing it to engage in various chemical reactions such as nucleophilic substitutions, oxidations, and reductions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄ClN₃O |

| Molecular Weight | 191.66 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that 3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one exhibits significant antimicrobial activity. It has been tested against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the compound's ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways.

Case Study : In a study published in Journal of Medicinal Chemistry, the compound showed IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation by interfering with cellular signaling pathways.

Research Findings : A study published in Cancer Letters demonstrated that 3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one reduced the viability of several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . The compound's interaction with specific molecular targets, including enzymes involved in the PI3K/AKT/mTOR pathway, was highlighted as a key mechanism for its anticancer activity.

The biological activity of 3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Inhibition of Enzyme Activity : By modifying active sites on enzymes, the compound can effectively inhibit their function.

- Disruption of Cellular Processes : The azetidinone ring structure allows it to mimic natural substrates, thereby interfering with normal cellular signaling and metabolic pathways.

Comparison with Similar Compounds

To better understand the unique properties of 3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one, it is useful to compare it with structurally similar compounds:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 3-(Chloromethyl)-1-methylazetidin-2-one | Lacks isopropyl group | Different reactivity; lower antimicrobial activity |

| 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one | Contains cyclobutyl group | Similar antibacterial properties; different steric effects |

| 3-(Chloromethyl)-1-isopropyl-3-ethylazetidin-2-one | Contains ethyl group | Altered reactivity; potential differences in enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.